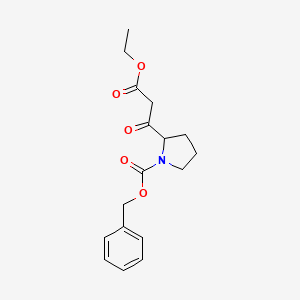
Oxiraneethanol, (2S)-
Overview
Description
Mechanism of Action
Target of Action
Oxiraneethanol, (2S)-, also known as (S)-2-(Oxiran-2-yl)ethan-1-ol, is a type of oxirane, which are strained three-membered heterocycles . Oxiranes are important target products widely used in industry for the manufacture of various chemical substances, including highly heat resistant and chemically stable materials . They are also valuable intermediate products for organic synthesis . A number of biologically relevant molecules contain an oxirane ring, which exhibit antitumor activity .
Mode of Action
The synthetic value of substituted oxiranes stems from their ability to readily undergo three-membered ring opening with high stereo- and regioselectivity by the action of a number of nucleophiles to produce vicinal di- or trifunctional derivatives . This makes oxiranes promising substrates for studying various transformations .
Biochemical Pathways
Oxiranes are involved in a variety of biochemical pathways. They can be transformed into ethers by acid catalysis or by means of alkoxides . The reaction starts by protonation of the hydroxyl of the alcohol . Treatment of an alcohol with a suitable base generates an alkoxide which by nucleophilic displacement on an alkyl halide produces an ether .
Pharmacokinetics
It is known that the pharmacokinetics of ethanol, a related compound, is influenced by a combination of both genetic and environmental factors, and also from the nonlinear nature of ethanol disposition, experimental design, subject selection strategy and dose dependency .
Result of Action
The result of the action of oxiraneethanol, (2S)-, is largely dependent on its reactions with other compounds. For example, it can react with nitrogen, oxygen, and sulfur nucleophiles to give only halogen substitution products . It can also undergo acid-catalyzed ring opening to afford trifunctional derivatives .
Action Environment
The action environment can greatly influence the action, efficacy, and stability of oxiraneethanol, (2S)-. For instance, the presence of mineral acids can lead to the formation of alkenes from alcohols . Additionally, the presence of a suitable base can lead to the formation of ethers . The stability of these compounds under a wide variety of conditions, such as in the presence of oxidants, reductants, or acids and bases in aprotic media, is also noteworthy .
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxiraneethanol, (2S)-, can be synthesized through several methods. One common approach involves the epoxidation of alkenes using peroxyacids such as meta-chloroperoxybenzoic acid (m-CPBA) . Another method includes the treatment of halohydrins with a base, which induces intramolecular cyclization to form the oxirane ring .
Industrial Production Methods
In industrial settings, the production of oxiraneethanol, (2S)-, often involves the use of ethylene oxide and formaldehyde under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the oxirane ring .
Chemical Reactions Analysis
Types of Reactions
Oxiraneethanol, (2S)-, undergoes various chemical reactions, including:
Ring-opening reactions: These reactions can occur under both acidic and basic conditions, leading to the formation of different products depending on the nucleophile used.
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of substituted products.
Common Reagents and Conditions
Acidic conditions: Hydrochloric acid or sulfuric acid can be used to catalyze ring-opening reactions, resulting in the formation of halohydrins.
Basic conditions: Sodium hydroxide or potassium hydroxide can be used to open the oxirane ring, forming glycols or hydroxyethers.
Major Products Formed
1,2-Glycols: Formed through ring-opening in aqueous medium.
Hydroxyethers: Formed through ring-opening in the presence of alcohols.
Halohydrins: Formed through ring-opening with hydrogen halides.
Scientific Research Applications
Oxiraneethanol, (2S)-, has a wide range of applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various chiral molecules and pharmaceuticals.
Material Science: The compound is involved in the development of new materials, including polymers with tailored properties.
Biological Studies: It is used in studies related to enzyme mechanisms and metabolic pathways.
Catalysis: Oxiraneethanol, (2S)-, serves as a catalyst in certain organic reactions, such as the ring-opening of epoxides.
Comparison with Similar Compounds
Similar Compounds
Oxiraneethanol, (2R)-: The enantiomer of oxiraneethanol, (2S)-, with similar chemical properties but different stereochemistry.
Propylene oxide: Another oxirane compound with a similar three-membered ring structure but different substituents.
Ethylene oxide: A simpler oxirane compound with only hydrogen atoms as substituents.
Uniqueness
Oxiraneethanol, (2S)-, is unique due to its chiral nature, which makes it valuable in the synthesis of enantiomerically pure compounds. Its high reactivity and versatility in various chemical reactions also distinguish it from other similar compounds.
Properties
IUPAC Name |
2-[(2S)-oxiran-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-2-1-4-3-6-4/h4-5H,1-3H2/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSUMWIDHQEMPD-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



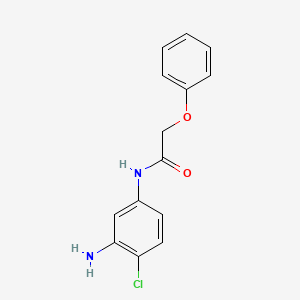
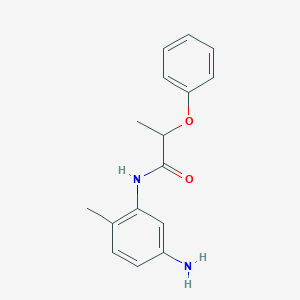
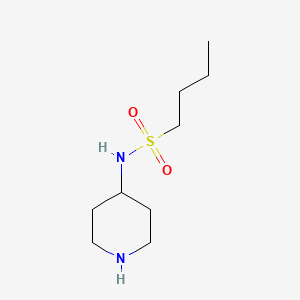

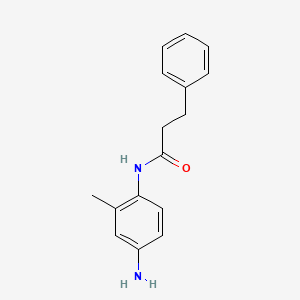
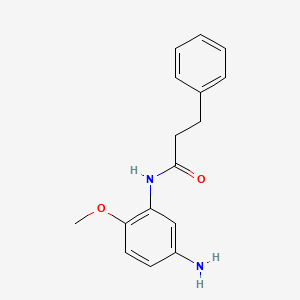
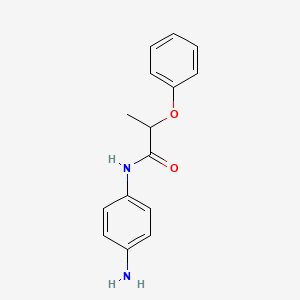

![[2-(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]amine](/img/structure/B3174608.png)

![5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3174618.png)

